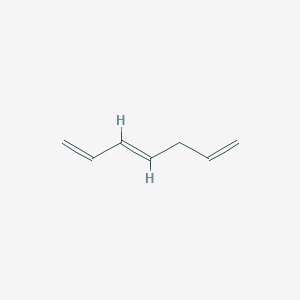

1,3,6-Heptatriene

Übersicht

Beschreibung

DS-3032b, auch bekannt als Milademetan, ist ein selektiver Inhibitor des Murinen Doppelminuten-2-Proteins (MDM2). Diese Verbindung ist so konzipiert, dass sie die Interaktion zwischen MDM2 und dem Tumorsuppressorprotein p53 unterbricht, wodurch die tumorsuppressiven Funktionen von p53 reaktiviert werden. DS-3032b hat sich in präklinischen und klinischen Studien als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter akute myeloische Leukämie, myelodysplastisches Syndrom und solide Tumoren .

Herstellungsmethoden

Die Synthese von DS-3032b umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Dispiropyrrolidinstruktur. Der Syntheseweg umfasst in der Regel:

Bildung der zentralen Struktur: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um die zentrale Dispiropyrrolidinstruktur zu bilden.

Funktionalisierung: Verschiedene funktionelle Gruppen werden durch eine Reihe von chemischen Reaktionen, einschließlich Alkylierung, Acylierung und Cyclisierung, an die zentrale Struktur eingeführt.

Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden für DS-3032b würden die Skalierung dieser Synthesschritte beinhalten, wobei gleichzeitig Konsistenz, Sicherheit und Kosteneffizienz gewährleistet werden .

Vorbereitungsmethoden

The synthesis of DS-3032b involves several steps, starting with the preparation of the core dispiropyrrolidine structure. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the dispiropyrrolidine core.

Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and cyclization.

Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for DS-3032b would involve scaling up these synthetic steps while ensuring consistency, safety, and cost-effectiveness .

Analyse Chemischer Reaktionen

Electrocyclic Reactions and Bifurcations

1,3,6-Heptatriene participates in electrocyclic ring-opening and sigmatropic shifts , often involving bifurcations on potential energy surfaces (PES). Computational studies reveal:

-

Shared Transition States : A single transition state may lead to multiple intermediates or products. For example, thermal deazetization of heterocyclic nitrosimine analogs proceeds via sequential transition states (TSs) for C–N bond rotation and pseudopericyclic cyclization, followed by bifurcation to distinct intermediates .

-

Thermodynamic Control : Post-TS bifurcations result in product distributions dependent on reaction conditions. For instance, quasiclassical dynamic simulations predict kinetic isotope effects (k H/k D ≈ 1.38) in hydrogen-transfer reactions .

Table 1: Key Parameters for Bifurcation in Electrocyclic Reactions

| Parameter | Value/Outcome | Source |

|---|---|---|

| Activation Energy (TS) | 28.4–35.4 kcal/mol (B3LYP-DFT) | |

| Product Selectivity | Pathway-dependent (e.g., allyl cations) |

Cycloaddition Reactions

This compound acts as a diene or triene in Diels–Alder and [2+2+2] cycloadditions :

-

Diels–Alder with Maleic Anhydride : The conjugated 1,3-diene moiety undergoes [4+2] cycloaddition to form bicyclic adducts. Transition states (e.g., TS7-endo ) exhibit asynchronous orbital interactions, favoring endo selectivity .

-

[2+2+2] Cycloaddition : Attempts to form triene-derived adducts with maleic anhydride favor competing pathways (e.g., norcaradiene intermediates) .

Table 2: Cycloaddition Reactivity

| Dienophile | Reaction Type | Product Structure | Key Observation |

|---|---|---|---|

| Maleic Anhydride | [4+2] | Bicyclic adduct | endo preference (ΔG‡ ≈ 28.4 kcal/mol) |

| PTAD (Triazoledione) | [4+2] | Norbornene derivatives | Curtin–Hammett kinetics |

Hydrogenation and Reduction

Catalytic hydrogenation saturates the triene system:

-

Full Hydrogenation : Using H₂ and Pd/C yields heptane.

-

Partial Hydrogenation : Selective reduction with Lindlar’s catalyst produces mono- or dienes, depending on conditions .

Thermal Rearrangements

Thermal treatment induces sigmatropic shifts and isomerization :

-

1,2-Hydride Shifts : Computational models (B3LYP-DFT) show sequential TSs for hydride migration and disrotatory ring opening, leading to allyl cations .

-

Isomerization Pathways : Equilibrium studies with nitric oxide catalysts reveal gas-phase isomerization thermodynamics (ΔrH° = 1526 ± 13 kJ/mol) .

Oxidation and Functionalization

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides at the most electron-rich double bond.

-

Ozonolysis : Cleavage of conjugated dienes yields diketones or carboxylic acids, depending on workup conditions .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

| Compound | Key Difference | Reactivity Outcome |

|---|---|---|

| 1,3,5-Heptatriene | Non-conjugated triene | Lower Diels–Alder activity |

| 5-Methyl-1,3,6-Heptatriene | Methyl substituent at C5 | Enhanced steric hindrance |

Wissenschaftliche Forschungsanwendungen

DS-3032b has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: DS-3032b is used as a tool compound to study the MDM2-p53 interaction and to develop new MDM2 inhibitors.

Biology: It is used in cell-based assays to investigate the role of p53 in cell cycle regulation, apoptosis, and senescence.

Medicine: DS-3032b is being investigated in clinical trials for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and solid tumors. .

Wirkmechanismus

DS-3032b exerts its effects by binding to the MDM2 protein, thereby preventing MDM2 from interacting with p53. This inhibition allows p53 to escape degradation and accumulate in the cell. The increased levels of p53 can then activate the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in maintaining genomic stability and preventing tumor development .

Vergleich Mit ähnlichen Verbindungen

DS-3032b gehört zu einer Klasse von Verbindungen, die als MDM2-Inhibitoren bekannt sind. Zu den ähnlichen Verbindungen gehören:

Nutlin-3a: Ein weiterer MDM2-Inhibitor, der die MDM2-p53-Interaktion unterbricht.

RG7112: Ein niedermolekularer Inhibitor von MDM2, der in klinischen Studien zur Krebsbehandlung untersucht wurde.

SAR405838: Ein MDM2-Inhibitor mit einem ähnlichen Wirkmechanismus wie DS-3032b.

Was DS-3032b von diesen ähnlichen Verbindungen abhebt, ist sein verbessertes pharmakokinetisches Profil und seine reduzierte Toxizität, was es zu einem vielversprechenderen Kandidaten für den klinischen Einsatz macht .

Biologische Aktivität

1,3,6-Heptatriene is a polyunsaturated hydrocarbon with significant interest in biological research due to its various biological activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

This compound is characterized by its seven carbon atoms and three double bonds situated at the first, third, and sixth positions. Its molecular formula is , and it exhibits a linear structure that contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

- Inhibition of Helicobacter pylori : A study conducted by Babu et al. (2017) demonstrated that this compound exhibited notable antimicrobial activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound was part of a complex extract tested for its ability to inhibit bacterial growth effectively .

- General Antimicrobial Effects : The compound has been reported to show activity against various pathogens. The presence of this compound in plant extracts has been linked to enhanced antimicrobial properties, suggesting its potential use in developing natural antimicrobial agents .

Antioxidant Activity

- Radical Scavenging : The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound can effectively scavenge free radicals, thus providing a protective effect against oxidative stress .

- Comparative Studies : In comparative studies involving various plant extracts containing this compound, its antioxidant activity was found to be comparable to established antioxidants like ascorbic acid .

Study on Artemisia annua Extract

A recent study highlighted the role of this compound in the extract of Artemisia annua, which was shown to mitigate doxorubicin-induced hepatic injury in rats. The extract containing this compound significantly reduced liver enzyme levels indicative of hepatotoxicity and improved overall biochemical parameters .

| Parameter | Control Group | DOX Group | DOX + AALE Group |

|---|---|---|---|

| AST (U/L) | 34.89 ± 1.16 | 97.58 ± 2.46 | 56.39 ± 1.98 |

| ALT (U/L) | 67.78 ± 1.44 | 511.8 ± 5.86 | 347.2 ± 6.49 |

| Alkaline Phosphatase (U/L) | 287.6 ± 4.04 | High Increase | Significant Decrease |

This study underscores the potential of utilizing plant-derived compounds like this compound for therapeutic applications in managing drug-induced toxicity .

Synthesis and Evaluation of Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity further. One such derivative tested for analgesic and anti-inflammatory properties showed promising results in preclinical models .

Eigenschaften

IUPAC Name |

(3E)-hepta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZYOISZDAYCU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-27-3 | |

| Record name | 1,3,6-Heptatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.